molecular formula C16H20N4O2S B5400028 2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine

2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine

Cat. No.: B5400028
M. Wt: 332.4 g/mol
InChI Key: YBZQIXBMSKIJBO-UHFFFAOYSA-N
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Description

2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.13069707 g/mol and the complexity rating of the compound is 457. The solubility of this chemical has been described as 1.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. This transporter plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta of the kidney .

Mode of Action

This compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby reducing the transport of urea across the cell membrane .

Biochemical Pathways

By inhibiting UT-B, this compound affects the urea cycle, a series of biochemical reactions that produce urea from ammonia. This cycle occurs in the liver and is critical for the removal of excess nitrogen from the body. The inhibition of UT-B disrupts the normal flow of urea, potentially affecting the concentration of urea in the blood and urine .

Pharmacokinetics

It is known that despite its short half-life in in vitro rat hepatic microsomes stability tests, an average inhibitor concentration can be reached in mice even 6 hours after a single dose .

Result of Action

The inhibition of UT-B by this compound results in decreased urea transport. This can lead to changes in the urinary concentration and volume . In animal models, it has been shown to effectively decrease maximum urinary concentration and increase urination volume .

Properties

IUPAC Name

2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-2-14-4-6-15(7-5-14)23(21,22)20-12-10-19(11-13-20)16-17-8-3-9-18-16/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQIXBMSKIJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332418
Record name 2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898059-44-4
Record name 2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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